molecular formula C17H18N4O2S B5381237 N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide

Cat. No. B5381237
M. Wt: 342.4 g/mol
InChI Key: RVGSNDBSYSRHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as M344 and is classified as a histone deacetylase inhibitor (HDACi). HDACi compounds have been found to have a variety of potential therapeutic uses, including in the treatment of cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is based on its ability to inhibit the activity of HDAC enzymes. HDAC enzymes play a key role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting the activity of HDAC enzymes, N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide can promote the expression of genes that are involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide are complex and still being studied. Some of the effects that have been observed in laboratory experiments include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of angiogenesis and metastasis. In addition, this compound has been found to have anti-inflammatory effects and may have potential therapeutic uses in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide in laboratory experiments is its potent anti-cancer effects. This compound has been found to be effective against a wide range of cancer cell lines and may have potential therapeutic uses in the treatment of various types of cancer. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific cell line and experimental conditions.

Future Directions

There are many potential future directions for research on N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide. Some of the most promising areas of research include further studies on its anti-cancer effects, as well as its potential therapeutic uses in the treatment of neurological disorders and inflammatory diseases. In addition, there is a need for more research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more research on the mechanism of action of this compound, as well as the development of more potent and selective HDACi compounds.

Synthesis Methods

The synthesis of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methylbenzaldehyde with 2-aminopyridine to produce 4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazole. This intermediate is then reacted with methanesulfonyl chloride to produce the final product.

Scientific Research Applications

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research for this compound is in the treatment of cancer. HDACi compounds have been found to have potent anti-cancer effects by inhibiting the activity of histone deacetylase enzymes, which play a key role in regulating gene expression.

properties

IUPAC Name

N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12-6-8-13(9-7-12)16-17(14-5-3-4-10-18-14)21-15(20-16)11-19-24(2,22)23/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSNDBSYSRHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)CNS(=O)(=O)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.